molecular formula C8H5ClFNO4 B13014905 Methyl2-chloro-6-fluoro-3-nitrobenzoate

Methyl2-chloro-6-fluoro-3-nitrobenzoate

Cat. No.: B13014905
M. Wt: 233.58 g/mol
InChI Key: BZJDXIIVIVNYKX-UHFFFAOYSA-N
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Description

Role as a Versatile Intermediate in Advanced Organic Synthesis

The strategic placement of electron-withdrawing groups and halogens on the benzene (B151609) ring of Methyl 2-chloro-6-fluoro-3-nitrobenzoate renders it an excellent intermediate for a variety of chemical transformations. The presence of these functional groups allows for selective reactions, such as nucleophilic aromatic substitution, reduction of the nitro group, and hydrolysis of the ester. This versatility enables chemists to introduce a range of other functionalities onto the aromatic core, thereby constructing more elaborate molecular architectures.

A notable application of this compound is in the synthesis of pharmaceutical intermediates. For instance, it is a precursor in the synthesis of methyl 2-fluoro-3-aminobenzoate, an intermediate for new anti-cancer drugs patsnap.com. The synthetic pathway involves the selective fluorination of a related dichloro-nitrobenzoate to yield 2-fluoro-3-nitro-6-methyl chlorobenzoate, followed by catalytic hydrogenation to produce the desired aminobenzoate patsnap.com. This highlights the compound's role as a critical building block in the development of novel therapeutic agents.

Significance in Target-Oriented Synthetic Methodologies

The synthesis of biologically active compounds often requires the precise installation of various functional groups. The chloro, fluoro, and nitro groups of Methyl 2-chloro-6-fluoro-3-nitrobenzoate can be selectively manipulated or replaced, providing access to a diverse array of substituted benzene derivatives. For example, the nitro group can be reduced to an amine, which can then be further functionalized, while the halogens can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This strategic utility is a cornerstone of its significance in the synthesis of complex, high-value molecules.

Scope of Current Academic Research Investigations

Current academic research involving Methyl 2-chloro-6-fluoro-3-nitrobenzoate and related compounds is largely centered on the development of novel synthetic methods and the synthesis of new chemical entities with potential biological activity. Investigations are focused on optimizing reaction conditions to improve the efficiency and selectivity of transformations involving this intermediate.

Research is also directed towards expanding the utility of this compound in the synthesis of a broader range of target molecules, including new pharmaceutical candidates and materials with specific electronic or optical properties. The exploration of new catalytic systems for reactions involving this and similar substituted aromatics is an active area of academic inquiry, aiming to develop more sustainable and environmentally friendly synthetic processes. The synthesis of 2-fluoro-3-nitrobenzoic acid and its derivatives, for which Methyl 2-chloro-6-fluoro-3-nitrobenzoate is a key precursor, is an area of interest for producing important medical intermediates wipo.int.

Data Tables

Table 1: Physicochemical Properties of Methyl 2-chloro-6-fluoro-3-nitrobenzoate

PropertyValue
Molecular Formula C8H5ClFNO4
Molecular Weight 233.58 g/mol
CAS Number 1784061-18-2
Appearance Solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClFNO4

Molecular Weight

233.58 g/mol

IUPAC Name

methyl 2-chloro-6-fluoro-3-nitrobenzoate

InChI

InChI=1S/C8H5ClFNO4/c1-15-8(12)6-4(10)2-3-5(7(6)9)11(13)14/h2-3H,1H3

InChI Key

BZJDXIIVIVNYKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])F

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Chloro 6 Fluoro 3 Nitrobenzoate and Analogous Benzoate Precursors

Strategies for Aromatic Nitration on Halogenated Systems

The introduction of a nitro group onto the halogenated aromatic core is a pivotal step in the synthesis. This transformation is typically achieved through electrophilic aromatic substitution, where the regiochemical outcome is governed by the electronic properties of the substituents already present on the ring.

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic compounds. libretexts.org In the context of synthesizing nitroaromatics, the reaction involves the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich benzene (B151609) ring. masterorganicchemistry.comquizlet.com The nitronium ion is typically generated in situ by reacting a strong acid, such as sulfuric acid (H₂SO₄), with nitric acid (HNO₃). libretexts.orgmasterorganicchemistry.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. masterorganicchemistry.comquizlet.com

The general mechanism proceeds in three stages:

Activation: A Lewis acid or a strong Brønsted acid is used to generate a potent electrophile. For nitration, H₂SO₄ activates HNO₃ to form NO₂⁺. masterorganicchemistry.com

Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. masterorganicchemistry.comquizlet.com

Deprotonation: A weak base removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring to yield the final product. masterorganicchemistry.comquizlet.com

For halogenated systems, a Lewis acid catalyst like FeCl₃ or AlCl₃ is often required to "activate" the halogen for electrophilic halogenation, but for nitration, the combination of nitric and sulfuric acids is typically sufficient. masterorganicchemistry.commt.com

In a substituted benzene ring, the position of the incoming electrophile is directed by the existing substituents. Halogens (F, Cl) are deactivating yet ortho-, para-directing groups. The ester (-COOCH₃) and nitro (-NO₂) groups are deactivating and meta-directing. rsc.orgyoutube.com The synthesis of Methyl 2-chloro-6-fluoro-3-nitrobenzoate likely starts from a precursor like 2-chloro-6-fluorobenzoic acid.

In the nitration of a 2,6-dihalogenated benzoic acid, the directing effects of the substituents determine the position of the incoming nitro group. The carboxylic acid group is a meta-director, while the halogens are ortho-, para-directors. The combined influence of the chloro, fluoro, and carboxylic acid groups directs the nitro group to the C3 position. For instance, the nitration of 2,6-dichlorobenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid yields 2,6-dichloro-3-nitrobenzoic acid with high selectivity and a yield of 94.5%. patsnap.com Similarly, the nitration of 2-chloro-6-fluorobenzoic acid is the synthetic route to obtain 2-chloro-6-fluoro-3-nitro-benzoic acid. chemicalbook.com The regioselectivity is crucial, as poor control can lead to a mixture of isomers that are difficult to separate. nih.govfrontiersin.org

Starting MaterialNitrating AgentProductYieldReference
2,6-Dichlorobenzoic acidFuming HNO₃ / H₂SO₄2,6-Dichloro-3-nitrobenzoic acid94.5% patsnap.com
Methyl benzoate (B1203000)Conc. HNO₃ / Conc. H₂SO₄Methyl 3-nitrobenzoate- rsc.org

Esterification Approaches for Benzoic Acid Derivatives

The conversion of the carboxylic acid group to a methyl ester is another key transformation. This can be achieved through several methods, most commonly via direct acid-catalyzed esterification or by using an activated carboxylic acid intermediate.

The most common method for converting a carboxylic acid to a methyl ester is the Fischer esterification. This reaction involves heating the carboxylic acid (e.g., 2-chloro-6-fluoro-3-nitrobenzoic acid) with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol (methanol) helps to drive the equilibrium towards the formation of the ester product. libretexts.orgmasterorganicchemistry.com

A specific procedure for a related compound, methyl 2-fluoro-3-nitrobenzoate, involves treating 2-fluoro-3-nitrobenzoic acid with methanol and concentrated sulfuric acid at 50°C for 16 hours, resulting in a 93% yield of the crude product. chemicalbook.com Similarly, 2,6-dichloro-3-nitrobenzoic acid can be dissolved in methanol with concentrated sulfuric acid and refluxed for 5 hours to produce methyl 2,6-dichloro-3-nitrobenzoate. patsnap.com Studies have shown that benzoic acids with both electron-donating and electron-withdrawing groups can undergo smooth esterification with methanol to give high yields. ijstr.orgepa.gov

Carboxylic Acid PrecursorAlcoholCatalystConditionsProductYieldReference
2-Fluoro-3-nitrobenzoic acidMethanolConc. H₂SO₄50°C, 16 hMethyl 2-fluoro-3-nitrobenzoate93% chemicalbook.com
2,6-Dichloro-3-nitrobenzoic acidMethanolConc. H₂SO₄Reflux, 5 hMethyl 2,6-dichloro-3-nitrobenzoate- patsnap.com
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄Microwave, 130°C, 15 minEthyl 4-fluoro-3-nitrobenzoateHigh researchgate.net

An alternative to direct esterification involves a two-step process where the carboxylic acid is first converted into a more reactive derivative, an "activated" intermediate. This intermediate then readily reacts with an alcohol to form the ester. researchgate.net This method is often faster and can be performed under milder conditions than Fischer esterification.

Common activating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), which convert the carboxylic acid into a highly reactive acyl chloride. jackwestin.com For example, a general procedure involves treating a carboxylic acid with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (DCM). After gas evolution ceases, excess methanol is added, and the reaction is typically complete within minutes. chemicalbook.com Another approach involves reacting 2-chloro-6-nitro-benzoic acid chloride (the activated intermediate) with methanol and refluxing for 4 hours to yield Methyl-2-chloro-6-nitro-benzoate. prepchem.com

Activating AgentIntermediateSubsequent ReagentConditionsReference
Oxalyl chloride / DMFAcyl chlorideMethanolRoom temp, 5 min chemicalbook.com
Thionyl chlorideAcyl chlorideAlcohol- jackwestin.com
Phosphorus pentachlorideActivated phosphoraneAlcohol-15°C to +100°C google.com

Halogenation Reactions for Installing Chloro and Fluoro Substituents

However, direct fluorination of aromatic rings with fluorine gas (F₂) is often too violent and difficult to control. libretexts.org Therefore, alternative methods are employed to introduce fluorine. One common method is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt. wikipedia.org Another approach is to start with a precursor that already contains the desired halogen pattern. For example, a synthetic route to 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol, which undergoes nitration, chlorination, and then a fluorination reaction before the final oxidation of the methyl group to a carboxylic acid. wipo.int This highlights that the installation of the specific halogen pattern often requires a dedicated synthetic sequence rather than direct halogenation of a simpler precursor.

Reaction TypeHalogen SourceCatalyst/ConditionsSubstrate TypeReference
Electrophilic ChlorinationCl₂FeCl₃ or AlCl₃Aromatic compounds wikipedia.orgwikipedia.org
Electrophilic BrominationBr₂FeBr₃ or AlBr₃Aromatic compounds byjus.com
Balz-Schiemann ReactionDiazonium tetrafluoroborateHeatAryl amines wikipedia.org

Decarboxylative Halogenation as a Synthetic Pathway

Decarboxylative halogenation, a process that replaces a carboxylic acid group with a halogen, offers a powerful alternative to direct electrophilic aromatic halogenation, particularly when regioselectivity is a challenge. The classic Hunsdiecker reaction, which utilizes silver salts of carboxylic acids and elemental halogens, has been a long-standing method for this transformation. Research has shown that silver benzoates with electron-withdrawing groups, such as nitro groups, can provide synthetically useful yields of the corresponding aryl bromides. However, the traditional Hunsdiecker reaction often requires stoichiometric silver salts and can be sensitive to reaction conditions.

Modern advancements have led to the development of catalytic and more environmentally benign methods for decarboxylative halogenation. For instance, copper(I)-mediated protocols have emerged as effective strategies for the decarboxylative functionalization of electron-deficient benzoic acids under aerobic conditions organic-chemistry.org. These methods can utilize readily available halogen sources like copper halides (CuX, where X = I, Br, Cl) organic-chemistry.org. In some cases, palladium catalysts are employed for electron-rich benzoic acids organic-chemistry.org. The choice of catalyst and reaction conditions is crucial and depends on the electronic nature of the substrate. For electron-deficient systems, such as those containing a nitro group, copper-mediated pathways are often preferred.

Reaction TypeReagentsSubstrate ScopeKey Features
Classic Hunsdiecker Silver carboxylate, BromineEffective for aliphatic and some aromatic carboxylic acids.Stoichiometric silver salt required.
Cristol-Firth Modification Mercuric oxide, BromineSimilar to Hunsdiecker, applicable to various carboxylic acids.Avoids the need for pre-formed silver salts.
Catalytic (Cu-mediated) Cu(I) salt, Halogen source, OxidantParticularly effective for electron-deficient aryl carboxylic acids. organic-chemistry.orgCatalytic in copper, often uses molecular oxygen as a terminal oxidant. organic-chemistry.org
Catalytic (Pd-mediated) Pd(II) catalyst, Halogen source, OxidantSuitable for electron-rich aryl carboxylic acids. organic-chemistry.orgBroader substrate scope for certain functionalities. organic-chemistry.org

Nucleophilic Fluorination Techniques for Aryl Systems

The introduction of a fluorine atom onto an aromatic ring is often achieved through nucleophilic aromatic substitution (SNA_r_) reactions. Given the high electronegativity of fluorine, direct fluorination can be challenging. Therefore, methods involving the displacement of a good leaving group, such as a halogen or a nitro group, by a fluoride ion are commonly employed.

Palladium-catalyzed nucleophilic fluorination of aryl halides has become a versatile tool in organic synthesis. These reactions often utilize a palladium catalyst in conjunction with a fluoride source, such as cesium fluoride (CsF) or silver fluoride (AgF) nih.gov. The choice of ligand for the palladium catalyst is critical for achieving high efficiency and selectivity.

More recently, rhodium-catalyzed nucleophilic fluorination has been explored. A cyclometallated rhodium complex has been shown to effectively catalyze the fluorination of acyl chlorides to acyl fluorides, suggesting its potential applicability to aryl systems under appropriate conditions. This method can proceed via a nucleophilic Rh-F bond and offers the advantage of catalyst recyclability.

Another important strategy is the halogen-exchange (Halex) reaction, particularly for activated aryl chlorides. In the context of synthesizing a precursor to Methyl 2-chloro-6-fluoro-3-nitrobenzoate, a selective nucleophilic substitution of a chlorine atom for a fluorine atom on a dichlorinated nitrobenzoate intermediate is a plausible step. This transformation is typically carried out using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures. The presence of the electron-withdrawing nitro group facilitates this nucleophilic substitution.

MethodCatalyst/ReagentFluoride SourceSubstrateKey Features
Palladium-Catalyzed Palladium complex with specialized ligandsAgF, CsF nih.govAryl halides/triflatesBroad substrate scope, good functional group tolerance. nih.gov
Rhodium-Catalyzed Cyclometallated Rhodium complexAgFAcyl chloridesPotential for catalyst recycling.
Halogen Exchange (Halex) None (thermally driven)KF, CsFActivated aryl chlorides/nitroarenesIndustrially relevant, driven by the presence of electron-withdrawing groups.

Multi-step Synthetic Routes from Simpler Aromatic Precursors

The synthesis of a polysubstituted aromatic compound like Methyl 2-chloro-6-fluoro-3-nitrobenzoate typically involves a multi-step sequence starting from simpler, commercially available aromatic precursors. The strategic ordering of reactions is paramount to ensure correct regiochemistry and functional group compatibility.

A plausible synthetic pathway can be envisioned starting from a readily available dichlorinated benzoic acid derivative. For instance, a synthetic route to the related compound, methyl 2-fluoro-3-aminobenzoate, commences with 2,6-dichlorobenzoic acid. This starting material undergoes nitration to yield 2,6-dichloro-3-nitrobenzoic acid. Subsequent esterification with methanol under acidic conditions affords methyl 2,6-dichloro-3-nitrobenzoate. A key step then involves a selective nucleophilic fluorination, where one of the chlorine atoms is replaced by fluorine to give a precursor to the final product. This sequence highlights a common strategy: installing the directing nitro group early, followed by functional group manipulations and the crucial fluorination step.

Cascade Reactions and Sequential Transformations

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to building molecular complexity. While a specific cascade reaction for the direct synthesis of Methyl 2-chloro-6-fluoro-3-nitrobenzoate is not prominently reported, the principles of sequential transformations are central to its synthesis.

For example, a one-pot process could be designed where an initial reaction sets the stage for a subsequent transformation without the isolation of intermediates. A hypothetical cascade could involve the nitration of a dihalobenzoate followed by an in-situ fluorination. However, the conditions for these two reactions are often incompatible, making a stepwise approach more practical and controllable.

Convergent Synthetic Pathways to the Benzoate Scaffold

For a molecule like Methyl 2-chloro-6-fluoro-3-nitrobenzoate, a convergent strategy is less common due to the interconnected nature of the substituents on a single aromatic ring. However, the principles of convergence can be applied to the synthesis of more complex molecules where this benzoate is a key building block. In such cases, the fully functionalized Methyl 2-chloro-6-fluoro-3-nitrobenzoate would be prepared through a linear sequence and then coupled with another molecular fragment.

Considerations for Scalable Synthesis in Academic Research

For the synthesis of Methyl 2-chloro-6-fluoro-3-nitrobenzoate, a scalable route would favor reagents that are inexpensive and readily available. The use of hazardous reagents like fuming nitric acid or highly reactive fluorinating agents would require careful handling and specialized equipment.

The purification of intermediates and the final product is a critical factor. Chromatography, while effective on a small scale, can be cumbersome and expensive for larger quantities. Therefore, developing a synthesis that yields crystalline intermediates that can be purified by recrystallization is highly desirable.

Process optimization is also crucial. This involves systematically varying reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and minimize reaction times and by-product formation. For instance, in the esterification of 2,6-dichloro-3-nitrobenzoic acid, optimizing the amount of sulfuric acid catalyst and the reaction time can lead to a more efficient and scalable process.

Chemical Transformations and Reactivity of Methyl 2 Chloro 6 Fluoro 3 Nitrobenzoate

Nucleophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Core

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for substituted aromatic compounds. nih.gov Unlike nucleophilic substitutions on alkyl halides, SNAr reactions on aryl halides are feasible when the aromatic ring is "activated" by the presence of potent electron-withdrawing substituents. openstax.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the aromatic ring. nih.govopenstax.org

Displacement of Halogen Atoms

The benzoate core of Methyl 2-chloro-6-fluoro-3-nitrobenzoate features two potential leaving groups for SNAr reactions: a chlorine atom at the C2 position and a fluorine atom at the C6 position. The relative ease of displacement of these halogens depends on several factors, including the nature of the attacking nucleophile and the reaction conditions. Generally, in nucleophilic aromatic substitution, the order of leaving group ability for halogens is F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile on the ring, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack.

In similar compounds like 3-fluoro-4-chloronitrobenzene, reactions with "hard" nucleophiles such as methoxide (B1231860) result in the displacement of the fluorine atom, while "soft" nucleophiles like thiophenoxide lead to the substitution of the chlorine atom. researchgate.net For Methyl 2-chloro-6-fluoro-3-nitrobenzoate, both the fluorine at C6 and the chlorine at C2 are ortho to the strongly activating nitro group at C3, making both positions susceptible to nucleophilic attack. The specific halogen displaced would be determined by the chosen nucleophile and reaction conditions.

Impact of Electron-Withdrawing Substituents on Reactivity

The reactivity of the benzoate ring in Methyl 2-chloro-6-fluoro-3-nitrobenzoate towards nucleophiles is significantly enhanced by the cumulative effect of its electron-withdrawing substituents. These groups pull electron density away from the aromatic ring, making it more electrophilic and thus more reactive towards nucleophilic attack.

SubstituentPositionElectronic EffectImpact on SNAr Reactivity
Nitro (-NO2)C3Strongly Electron-Withdrawing (Resonance and Inductive)Strongly activates the ring, especially at ortho/para positions (C2, C6). openstax.orglibretexts.org
Fluoro (-F)C6Strongly Electron-Withdrawing (Inductive)Activates the ring; acts as a good leaving group.
Chloro (-Cl)C2Electron-Withdrawing (Inductive)Activates the ring; can act as a leaving group.
Methyl Ester (-COOCH3)C1Electron-Withdrawing (Resonance and Inductive)Contributes to the overall electron deficiency of the ring.

Reduction of the Nitro Group to the Amine Functionality

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and widely used transformation in organic synthesis. acs.orgacs.org Aromatic amines are valuable intermediates for producing dyes, polymers, pharmaceuticals, and agrochemicals. psu.edu The nitro group on Methyl 2-chloro-6-fluoro-3-nitrobenzoate can be selectively reduced to an amine group, yielding Methyl 3-amino-2-chloro-6-fluorobenzoate.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes due to its clean nature and high yields. researchgate.net This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. psu.edu Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. acs.orgacs.org Other effective catalysts include Raney nickel, platinum(IV) oxide (PtO₂), and rhodium on carbon. acs.orgwikipedia.org The reaction conditions, such as hydrogen pressure and temperature, can be adjusted to optimize the reaction rate and selectivity. researchgate.net For instance, the hydrogenation of 2-chloro-6-nitrotoluene, a related compound, was successfully carried out using a Pd/C catalyst at 353 K and 1 MPa of H₂ pressure. researchgate.net

CatalystHydrogen SourceGeneral ConditionsReference
Palladium on Carbon (Pd/C)H2 gasRoom temperature to moderate heat, atmospheric to high pressure. acs.orgacs.org
Raney NickelH2 gas or Hydrazine (B178648)Often used at room temperature and moderate pressure. wikipedia.org
Platinum(IV) Oxide (PtO2)H2 gasEffective for both aromatic and aliphatic nitro compounds. acs.orgwikipedia.org
Rhodium on Carbon (Rh/C)H2 gas or HydrazineCan be used with hydrazine monohydrate at room temperature. wikipedia.org

Alternative Reductive Systems for Nitroarenes

Besides catalytic hydrogenation, a variety of other chemical reducing agents can effectively convert nitroarenes to anilines. psu.edunumberanalytics.com These methods are particularly useful when certain functional groups in the molecule are sensitive to hydrogenation conditions.

Historically, metals such as iron, tin, and zinc in the presence of an acid (like HCl or acetic acid) have been widely employed for this reduction. acs.orgnumberanalytics.com The Béchamp reduction, using iron metal and a weak acid like acetic acid or ammonium (B1175870) chloride, is a classic method that was used for the industrial production of aniline (B41778). acs.org Other common reagents include:

Tin(II) chloride (SnCl₂): A reliable reagent for the reduction of nitro groups in the presence of other reducible functionalities. wikipedia.org

Sodium Hydrosulfite (Na₂S₂O₄): A mild reducing agent often used for the selective reduction of nitro groups. wikipedia.org

Hydride Reagents: While powerful hydrides like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are often less selective and can lead to other products like azo compounds. wikipedia.orgnumberanalytics.com Sodium borohydride (B1222165) (NaBH₄) can be used in combination with other systems, such as iodine, to achieve the reduction. organic-chemistry.org

Reductive SystemTypical ConditionsKey FeaturesReference
Fe / Acid (e.g., HCl, Acetic Acid)Acidic aqueous solution, often heated.Classic, cost-effective method. acs.orgnumberanalytics.com
SnCl2 / HClAcidic solution.Good for laboratory scale, often shows good selectivity. wikipedia.org
Zn / Acid or NH4ClAcidic or neutral aqueous solution.Can sometimes lead to hydroxylamine (B1172632) or hydrazine byproducts. wikipedia.org
Sodium Hydrosulfite (Na2S2O4)Aqueous or alcoholic solution.Mild and selective. wikipedia.org

Hydrolysis of the Methyl Ester Group to Carboxylic Acid

The methyl ester group of Methyl 2-chloro-6-fluoro-3-nitrobenzoate can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-6-fluoro-3-nitrobenzoic acid. This transformation is a standard reaction in organic chemistry and can be accomplished under either acidic or basic conditions.

In a typical procedure, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. Alternatively, acid-catalyzed hydrolysis can be performed by heating the ester in the presence of a strong acid like sulfuric acid (H₂SO₄) and water. chemicalbook.com The synthesis of the parent compound, Methyl 2-fluoro-3-nitrobenzoate, is often achieved by esterifying the corresponding carboxylic acid with methanol (B129727) in the presence of an acid catalyst, a reaction that highlights the reversibility of this process. chemicalbook.com This hydrolysis provides a route to modify the carboxyl group, for example, by converting it into an amide or an acid chloride, thus expanding the synthetic utility of the core molecule.

Derivatization Strategies and Functional Group Interconversions

The strategic manipulation of the functional groups on the Methyl 2-chloro-6-fluoro-3-nitrobenzoate core allows for the synthesis of a variety of derivatives. These transformations can be broadly categorized into modifications at the ester carbonyl and selective reactions involving the halogen and nitro moieties.

The methyl ester group of Methyl 2-chloro-6-fluoro-3-nitrobenzoate is a key site for derivatization, allowing for its conversion into other functional groups such as carboxylic acids and amides. These transformations are fundamental in altering the molecule's physical and chemical properties.

Hydrolysis to Carboxylic Acid: The most common modification of the ester group is its hydrolysis to the corresponding carboxylic acid, 2-chloro-6-fluoro-3-nitrobenzoic acid. matrixscientific.com This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. Due to the steric hindrance provided by the ortho-substituents (chlorine and fluorine), more forcing conditions, such as elevated temperatures or the use of co-solvents like ethanol, may be necessary to achieve a reasonable reaction rate. researchgate.net The resulting carboxylic acid is a valuable intermediate for further transformations, such as the formation of acid chlorides or coupling reactions.

Amidation: The ester can be converted directly to an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This process, known as aminolysis, often requires high temperatures and may be catalyzed by the corresponding alkoxide. A more common approach involves a two-step procedure where the ester is first hydrolyzed to the carboxylic acid, which is then activated (e.g., by conversion to an acid chloride using thionyl chloride or oxalyl chloride) before being treated with the desired amine. This method generally provides higher yields and is compatible with a broader range of amines.

Table 1: Modifications at the Ester Carbonyl of Methyl 2-chloro-6-fluoro-3-nitrobenzoate

Transformation Reagents and Conditions Product

The presence of two different halogen atoms and a nitro group on the aromatic ring offers a platform for a variety of selective transformations. The strong electron-withdrawing effect of the nitro group activates the ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine.

Selective Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group to furnish Methyl 2-amino-3-nitro-6-chlorobenzoate. patsnap.com This transformation is of significant interest as it introduces a key functional group for further derivatization, such as in the synthesis of heterocyclic compounds. Catalytic hydrogenation is a common and effective method for this reduction. Reagents like hydrogen gas with a palladium on carbon (Pd/C) catalyst, Raney nickel, or platinum(IV) oxide are often employed. patsnap.comwikipedia.org These conditions are generally mild enough to leave the chloro and fluoro substituents intact. Alternative methods include the use of metals in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.org The choice of reducing agent can be crucial for achieving high chemoselectivity.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of Methyl 2-chloro-6-fluoro-3-nitrobenzoate is electron-deficient due to the presence of the nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com Both the chlorine and fluorine atoms can act as leaving groups. The outcome of the reaction depends on several factors, including the nature of the nucleophile and the reaction conditions.

The nitro group is positioned ortho to the chlorine atom and meta to the fluorine atom. In SNAr reactions, electron-withdrawing groups exert their activating effect most strongly from the ortho and para positions. libretexts.org This suggests that the chlorine atom at the C2 position is significantly activated towards substitution. However, the intrinsic lability of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I. researchgate.netresearchgate.net This dichotomy makes the prediction of the exact regioselectivity complex. For instance, reaction with a soft nucleophile might favor substitution of the more activated chlorine, while a hard nucleophile could preferentially displace the more labile fluorine. Common nucleophiles used in such reactions include alkoxides, phenoxides, and amines. For example, reaction with sodium methoxide could potentially yield either Methyl 2-fluoro-6-methoxy-3-nitrobenzoate or Methyl 2-chloro-6-methoxy-3-nitrobenzoate.

Table 2: Selective Transformations of Halogen and Nitro Groups

Transformation Reagents and Conditions Potential Product(s)
Nitro Group Reduction H₂, Pd/C, Ethanol or Ethyl Acetate (B1210297) Methyl 2-amino-6-chloro-3-fluorobenzoate
Fe, CH₃COOH, heat Methyl 2-amino-6-chloro-3-fluorobenzoate
Nucleophilic Aromatic Substitution (SNAr) NaOCH₃, CH₃OH, heat Methyl 2-fluoro-6-methoxy-3-nitrobenzoate and/or Methyl 2-chloro-6-methoxy-3-nitrobenzoate
R₂NH, heat Methyl 2-(dialkylamino)-6-fluoro-3-nitrobenzoate and/or Methyl 2-chloro-6-(dialkylamino)-3-nitrobenzoate

Mechanistic Investigations of Reactions Involving Methyl 2 Chloro 6 Fluoro 3 Nitrobenzoate

Elucidation of Reaction Pathways for Synthetic Transformations

The synthetic transformations involving methyl 2-chloro-6-fluoro-3-nitrobenzoate are primarily centered around nucleophilic aromatic substitution (SNAr) and reduction of the nitro group. Due to the presence of multiple electron-withdrawing groups (nitro, chloro, and fluoro) and the ester functionality, the benzene (B151609) ring is highly activated towards nucleophilic attack.

One of the key reaction pathways is the selective replacement of one of the halogen atoms. The generally accepted mechanism for SNAr reactions on activated aryl halides proceeds through a two-step addition-elimination process. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For methyl 2-chloro-6-fluoro-3-nitrobenzoate, nucleophilic attack can theoretically occur at the carbon bearing the chloro group or the fluoro group. The relative reactivity of these positions is influenced by the electronic and steric environment. The nitro group at the 3-position strongly activates the ortho- and para-positions to nucleophilic attack. In this case, the chloro and fluoro atoms are both ortho to the nitro group.

Another significant transformation is the reduction of the nitro group to an amino group. This is a common and important reaction in the synthesis of various pharmaceuticals and fine chemicals. The reduction can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent method. This transformation typically proceeds while keeping the other functional groups intact, although dehalogenation can be a competing side reaction.

A plausible synthetic route to a related compound, methyl 2-fluoro-3-aminobenzoate, involves the catalytic hydrogenation of a fluorinated nitrobenzoate precursor. libretexts.org This suggests that similar pathways could be applicable to methyl 2-chloro-6-fluoro-3-nitrobenzoate to yield the corresponding aniline (B41778) derivative. A patent for the synthesis of an anti-cancer drug intermediate, methyl 2-fluoro-3-aminobenzoate, describes a multi-step process starting from 2,6-dichlorobenzoic acid. libretexts.org This process involves nitration, esterification, selective fluorination to produce a 2-fluoro-3-nitro-6-chlorobenzoate intermediate, and finally, catalytic hydrogenation. libretexts.org

A summary of potential synthetic transformations is presented in the table below.

Starting MaterialReagents and ConditionsProductReaction Type
Methyl 2-chloro-6-fluoro-3-nitrobenzoateNucleophile (e.g., RO⁻, RNH₂)Methyl 2-alkoxy-6-fluoro-3-nitrobenzoate or Methyl 2-amino-6-fluoro-3-nitrobenzoateNucleophilic Aromatic Substitution
Methyl 2-chloro-6-fluoro-3-nitrobenzoateH₂, Catalyst (e.g., Pd/C)Methyl 2-amino-6-chloro-3-fluorobenzoateCatalytic Hydrogenation (Reduction of nitro group)
2,6-dichlorobenzoic acid1. Nitration (HNO₃/H₂SO₄) 2. Esterification (Methanol, acid catalyst) 3. Selective Fluorination 4. Catalytic HydrogenationMethyl 2-amino-3-fluoro-6-chlorobenzoateMulti-step synthesis

Understanding Electronic and Steric Effects of Substituents on Reactivity

The reactivity of methyl 2-chloro-6-fluoro-3-nitrobenzoate is profoundly influenced by the electronic and steric effects of its substituents. The nitro group (-NO₂), being a strong electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. This activation is most pronounced at the ortho and para positions relative to the nitro group. In this molecule, both the chloro and fluoro substituents are in ortho positions, making them susceptible to nucleophilic attack.

Fluorine is the most electronegative halogen and exerts the strongest inductive effect. Chlorine has a weaker inductive effect but is more polarizable. In SNAr reactions, the carbon-fluorine bond is generally stronger than the carbon-chlorine bond. However, the rate-determining step is often the attack of the nucleophile, which is favored at the more electron-deficient carbon. The strong -I effect of fluorine makes the carbon it is attached to more electrophilic. This can lead to preferential attack at the fluorine-bearing carbon, despite the stronger C-F bond.

Steric hindrance also plays a critical role. The presence of two bulky halogen atoms ortho to the ester group can influence the approach of nucleophiles. The relative size of the nucleophile and the steric crowding around the reaction centers will affect the reaction rates. For instance, bulky nucleophiles may show a preference for the less sterically hindered position. Studies on related systems have shown that ortho-substituents can have significant adverse steric effects on reaction rates. researchgate.net

The interplay of these electronic and steric effects determines the regioselectivity of nucleophilic substitution reactions. A summary of these effects is provided in the table below.

SubstituentPositionElectronic EffectSteric EffectImpact on Reactivity
-NO₂3Strong -I, -MModerateActivates ring for SNAr at C2 and C6
-Cl2Strong -I, Weak +MModerateActivates for SNAr, potential leaving group
-F6Very Strong -I, Weak +MSmallActivates for SNAr, potential leaving group
-COOCH₃1-I, -MLargeDeactivates ring for electrophilic attack

Role of Catalytic Systems in Directed Chemical Conversions

Catalytic systems are instrumental in directing the chemical conversions of methyl 2-chloro-6-fluoro-3-nitrobenzoate, particularly in hydrogenation reactions. The selective reduction of the nitro group to an amine is a key transformation, and palladium-based catalysts are widely used for this purpose.

For the catalytic hydrogenation of chloronitroaromatic compounds, a significant challenge is to avoid the undesired side reaction of hydrodehalogenation (the removal of halogen atoms). The choice of catalyst, support, solvent, and reaction conditions is critical to achieve high selectivity for the desired amino product. Palladium on a carbon support (Pd/C) is a common catalyst for nitro group reduction. The selectivity can often be improved by modifying the catalyst or by adding inhibitors that suppress the dehalogenation reaction.

In the context of related compounds, such as 2-chloro-6-nitrotoluene, studies have shown that Pd/C catalysts can achieve high selectivity for the corresponding aniline derivative under optimized conditions, with minimal dehalogenation. This suggests that a similar catalytic system could be effective for the selective reduction of methyl 2-chloro-6-fluoro-3-nitrobenzoate.

The mechanism of catalytic hydrogenation on a metal surface generally involves the adsorption of the nitroaromatic compound and hydrogen onto the catalyst surface. The nitro group is then sequentially reduced to nitroso, hydroxylamino, and finally the amino group. The interaction of the substituents with the catalyst surface can influence the orientation of the molecule and the accessibility of the nitro group and the halogen atoms to the active sites, thereby affecting the selectivity.

Reaction TypeCatalytic SystemRole of CatalystPotential Outcome
Nitro Group ReductionPd/C, Pt/CFacilitates the addition of H₂ across the N=O bondsSelective formation of Methyl 2-amino-6-chloro-3-fluorobenzoate
DehalogenationPalladium-based catalystsCatalyzes the cleavage of C-Cl and C-F bondsCan be a competing side reaction during hydrogenation

Kinetics and Thermodynamics of Key Reaction Steps

The kinetics and thermodynamics of reactions involving methyl 2-chloro-6-fluoro-3-nitrobenzoate are governed by the stability of intermediates and transition states. In SNAr reactions, the rate is often determined by the first step, the formation of the Meisenheimer complex. The presence of strong electron-withdrawing groups like the nitro group stabilizes this intermediate, thereby lowering the activation energy and increasing the reaction rate.

Kinetic studies on similar systems, such as the reaction of 1-chloro-2,6-dinitrobenzenes with amines, have shown that the rate constants for nucleophilic attack increase with the electron-withdrawing ability of the substituents on the ring. researchgate.net However, these rates can be reduced by steric repulsion at the reaction center. researchgate.net For methyl 2-chloro-6-fluoro-3-nitrobenzoate, the combined electron-withdrawing effects of the nitro, chloro, and fluoro groups are expected to result in a high rate of nucleophilic substitution.

The thermodynamics of the reaction are determined by the relative energies of the reactants and products. The formation of a more stable product will drive the reaction forward. In the case of nucleophilic substitution, the relative bond strengths of the carbon-leaving group bond and the carbon-nucleophile bond are important factors.

The kinetics of catalytic hydrogenation are complex and depend on factors such as substrate concentration, hydrogen pressure, temperature, and the nature of the catalyst. For the hydrogenation of 2-chloro-6-nitrotoluene, the reaction was found to be zero-order with respect to hydrogen and first-order with respect to the nitroaromatic compound, with an apparent activation energy of 60.58 kJ/mol. While specific data for methyl 2-chloro-6-fluoro-3-nitrobenzoate is not available, similar kinetic behavior might be expected.

ParameterInfluencing FactorsExpected Trend for Methyl 2-chloro-6-fluoro-3-nitrobenzoate
SNAr Reaction Rate Electron-withdrawing nature of substituents, stability of Meisenheimer complex, steric hindrance, nature of nucleophile and leaving group.High, due to strong activation by the nitro, chloro, and fluoro groups.
Activation Energy (SNAr) Stability of the transition state leading to the Meisenheimer complex.Relatively low due to stabilization by electron-withdrawing groups.
Hydrogenation Rate Catalyst activity, hydrogen pressure, temperature, substrate concentration.Dependent on specific conditions, but likely to be efficient with a suitable catalyst.
Thermodynamic Favorability Relative stability of reactants and products.Nucleophilic substitution and hydrogenation are generally thermodynamically favorable.

Computational Chemistry and Theoretical Characterization of Methyl 2 Chloro 6 Fluoro 3 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of methyl 2-chloro-6-fluoro-3-nitrobenzoate. These calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its chemical and physical properties.

Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity of a molecule. karazin.ua The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. semanticscholar.org

For methyl 2-chloro-6-fluoro-3-nitrobenzoate, the HOMO is expected to be localized on the electron-rich aromatic ring and the nitro group, while the LUMO would likely be distributed over the electron-withdrawing ester and chloro groups. The calculated HOMO and LUMO energies are indicative of the molecule's potential to engage in charge transfer interactions. nih.gov

Table 1: Representative Frontier Molecular Orbital Data

ParameterRepresentative Value (eV)
HOMO Energy-7.5
LUMO Energy-2.1
HOMO-LUMO Gap5.4

Note: The values in this table are representative and intended to illustrate the typical output of a quantum chemical calculation. Actual values would be determined by specific computational methods and basis sets.

Understanding the distribution of charge within methyl 2-chloro-6-fluoro-3-nitrobenzoate is essential for predicting its interactions with other molecules. Mulliken population analysis is a method used to calculate the partial charges on each atom, providing insight into the electrostatic nature of the molecule. karazin.ua

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. researchgate.net For methyl 2-chloro-6-fluoro-3-nitrobenzoate, the electronegative oxygen atoms of the nitro and ester groups, along with the fluorine and chlorine atoms, would create regions of negative potential (typically colored red or yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (colored blue), representing sites for nucleophilic attack. researchgate.net

Quantum chemical calculations can predict spectroscopic properties, such as infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational frequencies, one can assign the characteristic peaks in the experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes of the chemical bonds. researchgate.net This detailed assignment is invaluable for the structural elucidation and identification of the compound. For instance, the calculations would predict the characteristic stretching frequencies for the C=O of the ester group, the N-O bonds of the nitro group, and the C-Cl and C-F bonds.

Table 2: Representative Predicted Vibrational Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=O (Ester)Stretching1730-1750
NO₂ (Nitro)Asymmetric Stretching1520-1560
NO₂ (Nitro)Symmetric Stretching1340-1380
C-FStretching1100-1200
C-ClStretching700-800

Note: These are representative frequency ranges. Precise values are obtained from specific calculations.

In Silico Structure-Activity Relationship (SAR) Studies for Derivatives

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and materials science. For derivatives of methyl 2-chloro-6-fluoro-3-nitrobenzoate, these computational methods can predict how modifications to the molecular structure will affect its biological activity or material properties.

In the context of medicinal chemistry, if a derivative of methyl 2-chloro-6-fluoro-3-nitrobenzoate is being investigated as a potential drug candidate, molecular docking simulations can be employed. researchgate.net These simulations predict the preferred orientation of the ligand (the derivative) when it binds to a specific protein target. researchgate.net By analyzing the binding mode and calculating the binding affinity, researchers can prioritize which derivatives are most likely to be potent and should be synthesized for further testing. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site are crucial determinants of binding affinity.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape and dynamic behavior of Methyl 2-chloro-6-fluoro-3-nitrobenzoate are governed by the rotational degrees of freedom of its substituent groups—the methoxycarbonyl group and the nitro group—as well as the steric and electronic interactions imposed by the chlorine and fluorine atoms on the benzene (B151609) ring. Due to the absence of specific experimental or computational studies on Methyl 2-chloro-6-fluoro-3-nitrobenzoate in the reviewed literature, the following analysis is based on established principles of conformational analysis and findings from theoretical studies on structurally related substituted benzoates and nitroaromatic compounds.

Conformational Analysis:

The primary determinants of the conformational preferences of Methyl 2-chloro-6-fluoro-3-nitrobenzoate are the dihedral angles defined by the rotation of the methoxycarbonyl and nitro groups relative to the plane of the benzene ring. These rotations are subject to potential energy barriers arising from steric hindrance and the interplay of electronic effects.

Rotation of the Nitro Group: The nitro group (–NO₂) also exhibits a rotational barrier. Computational studies on substituted nitrobenzenes have determined the rotational energy barrier of the nitro group to be significant, with values reported in the range of 6-9 kcal/mol for various nitrotoluene and nitrophenol derivatives. nih.gov The planarity of the nitro group with the aromatic ring is influenced by a balance between resonance stabilization, which favors planarity, and steric repulsion from adjacent substituents. In Methyl 2-chloro-6-fluoro-3-nitrobenzoate, the nitro group is flanked by the methoxycarbonyl group and a hydrogen atom. The steric hindrance from the bulky methoxycarbonyl group likely leads to a non-planar arrangement of the nitro group.

The interplay of these rotations results in a complex potential energy surface with several possible local minima corresponding to different stable conformers. The global minimum energy conformation will be the one that best balances the competing steric and electronic effects.

Interactive Data Table: Plausible Dihedral Angles and Rotational Barriers for Methyl 2-chloro-6-fluoro-3-nitrobenzoate

Disclaimer: The following data is hypothetical and extrapolated from studies on analogous compounds. It is intended to be illustrative of the expected conformational properties.

Dihedral Angle DefinitionPredicted Stable Angle (degrees)Estimated Rotational Barrier (kcal/mol)
C(1)-C(2)-C(carbonyl)-O(ester)± 40-604 - 7
C(2)-C(3)-N-O(nitro)± 30-506 - 9

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of Methyl 2-chloro-6-fluoro-3-nitrobenzoate in a simulated environment, such as in a solvent, over a period of time. While specific MD studies on this compound are not available, simulations on related molecules like nitrobenzene (B124822) offer insights into the expected dynamic properties. rutgers.eduresearchgate.net

An MD simulation of Methyl 2-chloro-6-fluoro-3-nitrobenzoate would likely reveal the following:

Flexibility of Substituent Groups: The simulations would illustrate the torsional fluctuations of the methoxycarbonyl and nitro groups around their equilibrium dihedral angles. The amplitude of these fluctuations would be related to the height of the rotational energy barriers.

Solvent Effects: The presence of a solvent would influence the conformational preferences and dynamics. Polar solvents might stabilize more polar conformers through dipole-dipole interactions. The solvent molecules would form a dynamic solvation shell around the solute, and specific interactions, such as hydrogen bonding with the oxygen atoms of the ester and nitro groups, could be observed if a protic solvent is used. acs.org

Intramolecular Interactions: MD simulations can highlight dynamic intramolecular interactions, such as transient hydrogen bonds or other non-covalent contacts, that may influence the conformational equilibrium. For instance, the interaction between the fluorine atom and the hydrogens of the methyl group could be monitored.

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